3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide is a compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The combination of these two heterocyclic systems in a single molecule can potentially lead to compounds with unique and potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to oxindole derivatives, while reduction of the pyrazole ring can yield dihydropyrazole derivatives .
Scientific Research Applications
3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide has various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can also interact with biological targets, enhancing the compound’s overall biological activity. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, inflammation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Known for its anticancer and anti-inflammatory properties.
Pyrazole-4-carboxamide: Studied for its antiviral and antimicrobial activities.
Uniqueness
3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide is unique due to the combination of indole and pyrazole moieties in a single molecule. This combination can lead to enhanced biological activities and the potential for synergistic effects, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
827318-50-3 |
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Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-(1H-indol-2-yl)-N-propyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-2-7-16-15(20)11-9-17-19-14(11)13-8-10-5-3-4-6-12(10)18-13/h3-6,8-9,18H,2,7H2,1H3,(H,16,20)(H,17,19) |
InChI Key |
OGDIFGAIDIFRCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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